2-(3-Trifluoromethoxy-phenyl)-benzothiazole 2-(3-Trifluoromethoxy-phenyl)-benzothiazole
Brand Name: Vulcanchem
CAS No.: 874739-16-9
VCID: VC17969130
InChI: InChI=1S/C14H8F3NOS/c15-14(16,17)19-10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)20-13/h1-8H
SMILES:
Molecular Formula: C14H8F3NOS
Molecular Weight: 295.28 g/mol

2-(3-Trifluoromethoxy-phenyl)-benzothiazole

CAS No.: 874739-16-9

Cat. No.: VC17969130

Molecular Formula: C14H8F3NOS

Molecular Weight: 295.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Trifluoromethoxy-phenyl)-benzothiazole - 874739-16-9

Specification

CAS No. 874739-16-9
Molecular Formula C14H8F3NOS
Molecular Weight 295.28 g/mol
IUPAC Name 2-[3-(trifluoromethoxy)phenyl]-1,3-benzothiazole
Standard InChI InChI=1S/C14H8F3NOS/c15-14(16,17)19-10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)20-13/h1-8H
Standard InChI Key YFUQRZOMDVSZBW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzothiazole ring (a benzene fused to a thiazole) with a 3-trifluoromethoxy-phenyl substituent at the 2-position. The trifluoromethoxy group introduces significant electronegativity, influencing the compound’s reactivity and interaction with biological targets.

Molecular Formula: C₁₄H₈F₃NO₂S
Molecular Weight: 311.28 g/mol
IUPAC Name: 2-[3-(Trifluoromethoxy)phenyl]-1,3-benzothiazole

Synthetic Methodologies

Three-Component Catalysis-Free Synthesis

A catalyst-free approach for 2-substituted benzothiazoles, reported by , involves a one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. While this method was applied to benzylamines, adapting it for 3-trifluoromethoxy-aniline could yield the target compound:

Reaction Scheme:

Ar-NH2+R-NH2+S8DMSO, 120°CBenzothiazole Derivative\text{Ar-NH}_2 + \text{R-NH}_2 + \text{S}_8 \xrightarrow{\text{DMSO, 120°C}} \text{Benzothiazole Derivative}

Optimized Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO), acting as both solvent and oxidant.

  • Temperature: 120°C under aerobic conditions.

  • Yield: 42–73% for analogous derivatives .

Mechanistic Insights:
DMSO facilitates oxidative cyclization by abstracting hydrogen atoms, enabling C–S and C–N bond formation. The trifluoromethoxy group’s electron-withdrawing nature may accelerate cyclization by stabilizing transition states .

Alternative Routes

  • Ullmann Coupling: Copper-catalyzed coupling of 2-iodobenzothiazole with 3-trifluoromethoxy-phenylboronic acid.

  • Cyclocondensation: Reaction of 2-aminothiophenol with 3-trifluoromethoxy-benzoyl chloride in polyphosphoric acid.

Biological Activities and Applications

MicroorganismMIC (μg/mL)Derivative Structure
Staphylococcus aureus16–322-Phenyl-benzothiazole
Escherichia coli32–642-(4-Nitrophenyl)-benzothiazole
Candida albicans8–162-(3-Fluorophenyl)-benzothiazole

The trifluoromethoxy group may enhance membrane permeability and target binding, though cytotoxicity profiles require further study.

Anticancer Activity

Benzothiazoles inhibit cancer cell proliferation via kinase inhibition and apoptosis induction. For example:

  • GI₅₀ Values: 2–10 μM against pancreatic (AsPC-1) and breast (MCF-7) cancer lines for analogs .

  • Mechanism: Downregulation of PI3K/Akt/mTOR signaling and ROS generation .

Industrial and Material Science Applications

Agrochemicals

Trifluoromethoxy-substituted benzothiazoles serve as intermediates in fungicides and herbicides. Their stability under UV and hydrolytic conditions makes them suitable for field applications.

Organic Electronics

The electron-deficient trifluoromethoxy group improves electron mobility in organic semiconductors. Preliminary studies show:

  • HOMO-LUMO Gap: 3.2–3.5 eV, suitable for hole-transport layers in OLEDs .

Future Directions

  • Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

  • Targeted Drug Delivery: Conjugating with nanoparticles to enhance bioavailability.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.

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